(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid
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Overview
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-nitrophenyl)butanoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a fluorenyl group, a nitrophenyl group, and a carboxylic acid moiety, making it a versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using a fluorenylmethoxycarbonyl (Fmoc) group. The nitrophenyl group is then introduced through a nitration reaction, followed by the formation of the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure purity and yield. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are used for esterification and amidation reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydrazines.
Substitution: Esters, amides.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, the nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The carboxylic acid group can form hydrogen bonds, influencing the compound's binding affinity to enzymes and receptors.
Comparison with Similar Compounds
N-[(9H-Fluoren-9-yl)methoxy]carbonyl-protected amino acids
9-Fluorenylmethyl chloroformate
9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-nitrophenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c28-24(29)14-17(13-16-9-11-18(12-10-16)27(31)32)26-25(30)33-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,26,30)(H,28,29)/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBORLQMDGYDDBJ-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)[N+](=O)[O-])CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269398-78-9 |
Source
|
Record name | 269398-78-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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